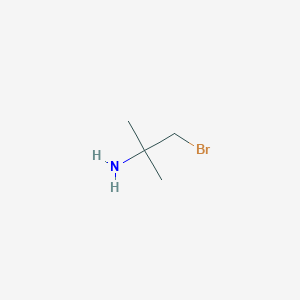

1-Bromo-2-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIANXHVMHSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Bromo-2-methylpropan-2-amine

Introduction

1-Bromo-2-methylpropan-2-amine is a halogenated amine of interest in synthetic and medicinal chemistry. It is commercially available, typically as a hydrobromide salt (CAS Number: 13892-97-2)[1]. Its structure features a primary bromo group and a tertiary amine, making it a potentially versatile building block for more complex molecules. While specific applications are not widely documented, its structural motifs suggest utility as a scaffold for novel ligands in drug discovery[2].

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common hydrobromide salt form is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | [3] |

| Molecular Weight | 152.03 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number (HBr Salt) | 13892-97-2 | [1][4] |

| Physical Form (HBr Salt) | Powder | |

| Melting Point (HBr Salt) | 184-186 °C | |

| InChI Key | NONIANXHVMHSLE-UHFFFAOYSA-N | [3] |

Proposed Synthesis Pathway

Due to the lack of a specific published procedure, a plausible route for the synthesis of this compound is proposed, starting from the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This common precursor can be converted to the target compound via bromination of the primary alcohol.

The overall proposed reaction is: 2-amino-2-methyl-1-propanol → this compound

This transformation can be achieved using various brominating agents. A common method for converting primary alcohols to alkyl bromides is treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Caption: Proposed synthesis of this compound from 2-amino-2-methyl-1-propanol.

Proposed Experimental Protocol

This protocol is a representative example for the bromination of a primary amino alcohol and must be validated experimentally.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Assumed Moles | Assumed Mass/Volume |

| 2-amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 1.0 eq | (e.g., 8.91 g) |

| Phosphorus Tribromide | PBr₃ | 270.69 | 0.4 eq | (e.g., 10.8 g) |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | (e.g., 100 mL) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (as needed) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (as needed) |

4.2. Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, to account for reactivity with both the alcohol and the amine) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrobromide salt followed by recrystallization.

Caption: General workflow for the proposed synthesis and purification of this compound.

Conclusion

This guide outlines the key properties and a plausible, though unvalidated, synthesis protocol for this compound. The proposed method leverages a standard transformation of a primary alcohol to an alkyl bromide. Researchers aiming to synthesize this compound should treat this guide as a starting point, requiring careful experimental optimization and validation. The synthesis and handling of brominating agents and volatile amines should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and predicted reactivity of 1-bromo-2-methylpropan-2-amine and its hydrobromide salt. Due to the limited availability of experimentally determined data for this specific compound, this guide synthesizes information from computational predictions and data from structurally related molecules to offer a thorough analysis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the handling, synthesis, and potential applications of this halogenated amine.

Introduction

This compound is a primary haloamine with a neopentyl-like structural motif. The presence of both a bromine atom and an amino group on a sterically hindered carbon backbone suggests unique chemical reactivity and potential for application in the synthesis of novel pharmaceutical compounds. Understanding its physicochemical properties is crucial for its effective use in research and development. This guide presents available data in a structured format, proposes a detailed experimental protocol for its synthesis, and discusses its likely chemical behavior based on established principles of organic chemistry.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available information, with a clear distinction between data for the free amine and its hydrobromide salt. Much of the data for the free amine is based on computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | PubChem[1] |

| Molecular Weight | 152.03 g/mol | PubChem[1] |

| Predicted Boiling Point | 145.7 °C at 760 mmHg | LookChem |

| Predicted Density | 1.363 g/cm³ | LookChem |

| Predicted Refractive Index | 1.482 | LookChem |

| Solubility | Predicted to be slightly soluble in water; miscible with common organic solvents. | Based on 1-bromo-2-methylpropane (B43306) |

| pKa | No experimental data found. |

Table 2: Physicochemical Properties of this compound Hydrobromide

| Property | Value | Source |

| Molecular Formula | C₄H₁₁Br₂N | Guidechem[2] |

| Molecular Weight | 232.947 g/mol | Guidechem[2] |

| Melting Point | 184-186 °C | Sigma-Aldrich[3] |

| Appearance | Powder | Sigma-Aldrich[3] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. | Benchchem[4] |

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with a brominating agent, followed by hydrobromide salt formation.

Proposed Synthetic Pathway

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (B109758).

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in dichloromethane to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Step 2: Formation of this compound Hydrobromide

-

Dissolve the crude this compound in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound hydrobromide.

Predicted Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not available. However, predictions can be made based on the known spectra of the structurally similar compound, 1-bromo-2-methylpropane.

-

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the two protons of the bromomethyl group (CH₂Br), a singlet for the six protons of the two equivalent methyl groups (2 x CH₃), and a broad singlet for the two protons of the amino group (NH₂). The chemical shifts will be influenced by the electronegativity of the adjacent atoms.

-

¹³C NMR: Three signals are anticipated: one for the carbon of the bromomethyl group, one for the quaternary carbon, and one for the two equivalent methyl carbons.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Stability

The reactivity of this compound is dictated by its neopentyl-like structure. The carbon atom bearing the bromine is primary, but the adjacent carbon is quaternary and highly substituted. This steric hindrance significantly impacts its reactivity in nucleophilic substitution reactions.

-

Sₙ2 Reactions: Backside attack by a nucleophile is severely hindered by the bulky tert-butyl group, making Sₙ2 reactions extremely slow.

-

Sₙ1 Reactions: The formation of a primary carbocation upon departure of the bromide ion is highly unfavorable, thus slowing down the Sₙ1 pathway. However, under forcing conditions, rearrangement to a more stable tertiary carbocation could potentially occur.

The compound is expected to be stable under normal storage conditions, but should be kept away from strong oxidizing agents and bases.

Potential Applications in Drug Development

The unique structural features of this compound make it an interesting building block for medicinal chemistry. The primary amine can be readily functionalized, and the bromo group can participate in various coupling reactions or be replaced by other functionalities. Its sterically hindered nature could be exploited to introduce conformational constraints in drug candidates, potentially leading to increased selectivity and improved pharmacokinetic profiles.

Conclusion

This compound is a halogenated organic compound with limited available experimental data. This guide has compiled the existing information on its physicochemical properties and those of its hydrobromide salt. A plausible and detailed synthetic protocol has been proposed based on established chemical principles. The predicted low reactivity in standard nucleophilic substitution reactions, due to its neopentyl-like structure, is a key characteristic that researchers should consider. The insights provided in this technical guide aim to facilitate the use of this compound in synthetic chemistry and drug discovery endeavors.

References

- 1. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromo-2-methylpropane(78-77-3) 13C NMR [m.chemicalbook.com]

- 4. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromo-2-methylpropan-2-amine IUPAC name and structure

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, spectroscopic signature, and plausible synthetic routes. A comparative analysis with its structural isomer, 2-bromo-2-methylpropan-1-amine, is included to highlight the impact of functional group positioning on chemical reactivity and spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Structure

The nomenclature and structural identifiers for this compound are crucial for unambiguous identification in a research and development setting.

IUPAC Name: this compound[1]

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₄H₁₀BrN[1] |

| Synonyms | 1-bromo-2-amino-2-methylpropane[1] |

| InChI | InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3[1] |

| InChIKey | NONIANXHVMHSLE-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(CBr)N[1] |

The compound is often handled as its hydrobromide salt, this compound hydrobromide.[2][3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for the free amine, some data for the hydrobromide salt and related isomers are included for a comprehensive understanding.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 152.03 g/mol [1] |

| Monoisotopic Mass | 150.99966 Da[1] |

| Topological Polar Surface Area | 26 Ų[1] |

| Melting Point (Hydrobromide) | 184-186 °C[2] |

Table 3: Comparative Spectroscopic Data

| Spectroscopic Technique | This compound (Predicted) | 1-bromo-2-methylpropane (B43306) (for comparison) |

| ¹H NMR | δ ~3.3 (s, 2H, -CH₂Br), δ ~1.2 (s, 6H, -C(CH₃)₂), δ ~1.5 (br s, 2H, -NH₂) | 3.27 (d, 2H, -CH₂Br), 2.05 (m, 1H, -CH), 1.02 (d, 6H, -C(CH₃)₂)[4] |

| ¹³C NMR | δ ~50 (C-Br), δ ~55 (quaternary C), δ ~25 (CH₃) | δ ~45.5 (C-Br), δ ~30.9 (CH), δ ~22.1 (CH₃)[5] |

| IR Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch), ~2970-2850 (C-H stretch), ~1600 (N-H bend), ~600-500 (C-Br stretch) | ~2975-2845 (C-H stretch), ~1480-1270 (C-H bend), ~750-500 (C-Br stretch)[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A plausible route involves the bromination of a suitable precursor. Below is a proposed synthetic pathway and a detailed experimental protocol.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of bromoalkanes from alcohols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.0 eq).

-

Addition of Reagents: Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2.5 eq). Following this, add concentrated sulfuric acid (1.0 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours.

-

Work-up: Cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule containing a primary amine and a primary bromide. This structure makes it a versatile building block in organic synthesis.

-

Nucleophilic Substitution: The primary bromide is susceptible to S_N2 reactions, allowing for the introduction of various nucleophiles.

-

Amine Reactivity: The primary amine can act as a nucleophile or be protected to allow for selective reactions at the bromide position.

The unique steric hindrance provided by the gem-dimethyl group can be advantageous in designing molecules with specific conformational properties, a desirable trait in drug development.

References

- 1. This compound | C4H10BrN | CID 426399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide | 13892-97-2 [sigmaaldrich.com]

- 3. This compound hydrobromide | 13892-97-2 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1-bromo-2-methylpropan-2-amine: A Technical Guide

For Immediate Release

This technical guide presents a detailed analysis of the predicted spectral data for 1-bromo-2-methylpropan-2-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to a lack of publicly available experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural features: a primary amine, a quaternary carbon, two methyl groups, and a brominated methylene (B1212753) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.5 | Singlet | 2H | -CH₂Br |

| ~ 1.5 - 2.0 (broad) | Singlet | 2H | -NH₂ |

| ~ 1.2 - 1.4 | Singlet | 6H | -C(CH₃)₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 65 | -C (CH₃)₂ |

| ~ 45 - 55 | -C H₂Br |

| ~ 25 - 35 | -C(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine, two bands)[1] |

| 2850 - 3000 | Medium-Strong | C-H stretch (alkyl) |

| 1550 - 1650 | Medium | N-H bend (scissoring)[2] |

| 1365 - 1385 | Medium-Strong | C-H bend (gem-dimethyl, characteristic doublet) |

| 1000 - 1250 | Medium | C-N stretch (aliphatic amine)[2] |

| 600 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Predicted Fragmentation Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment | Notes |

| 151/153 | [C₄H₁₀BrN]⁺• | Molecular ion (M⁺•), showing M and M+2 isotope pattern for Bromine. |

| 136/138 | [C₃H₇BrN]⁺• | Loss of a methyl group (•CH₃). |

| 72 | [C₄H₁₀N]⁺ | Loss of a bromine radical (•Br). |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage, loss of •CH₂Br. Likely base peak. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

A solution of the analyte is prepared in a deuterated solvent for NMR analysis.

-

Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[3] The solution should be homogeneous.

-

Filtration : To ensure spectral quality by removing particulate matter which can distort the magnetic field, filter the sample solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Referencing : An internal standard, such as tetramethylsilane (B1202638) (TMS), is often used for chemical shift calibration, providing a reference signal at 0.0 ppm.[4][5]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The experiment involves locking onto the solvent's deuterium (B1214612) signal, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[3]

IR Spectroscopy

For a liquid sample, the thin-film method is straightforward and commonly used.

-

Sample Preparation : If the compound is a solid, it can be dissolved in a volatile solvent like methylene chloride to create a concentrated solution.[6] For liquids, the neat (pure) sample is used.

-

Application : Place one or two drops of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[7] Press the plates together to form a thin liquid film, ensuring no air bubbles are trapped.

-

Data Acquisition : Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Analysis : Acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the transmitted energy as a function of wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile, small organic molecules.

-

Sample Introduction : The sample is introduced into the instrument, often after separation by Gas Chromatography (GC), and vaporized in a vacuum.[8]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion is often unstable and fragments into smaller, charged ions and neutral species. These fragmentation patterns are characteristic of the molecule's structure.[8]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8][11]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Predicted Fragmentation

The fragmentation of this compound in an EI-MS experiment is predicted to be dominated by two primary pathways: the loss of the bromine radical and alpha-cleavage adjacent to the nitrogen atom.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

1-Bromo-2-methylpropan-2-amine CAS number lookup

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine and its Isomer

Disclaimer: This technical guide addresses the query for this compound. It is important to note that publicly available scientific literature on this specific compound is limited. The CAS number identified is for its hydrobromide salt. In contrast, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, is more extensively documented. Therefore, this guide provides the available data for the requested compound and subsequently offers a comprehensive overview of its better-documented isomer to serve as a valuable resource for researchers, scientists, and drug development professionals.

This compound

This compound is a primary amine with a bromine substituent. The majority of available data pertains to its hydrobromide salt.

Chemical Identification and Properties

The following table summarizes the key identification and physicochemical properties of this compound and its hydrobromide salt.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number (HBr Salt) | 13892-97-2 | [2][3][4] |

| Molecular Formula | C₄H₁₀BrN | [1] |

| Molecular Weight | 152.03 g/mol | [1] |

| Molecular Formula (HBr Salt) | C₄H₁₁Br₂N | [2][3][4] |

| Molecular Weight (HBr Salt) | 232.94 g/mol | [2] |

| Melting Point (HBr Salt) | 184-186 °C | |

| InChI Key (HBr Salt) | SWSWNZVDRPLRSI-UHFFFAOYSA-N | [2] |

| Canonical SMILES (HBr Salt) | CC(C)(CBr)N.Br | [3] |

Reactivity and Applications

This compound hydrobromide is recognized for its potential in organic synthesis due to the presence of both a primary amine and a primary bromide.[2] The amine group can undergo reactions such as reductive amination to form secondary or tertiary amines, while the bromine atom can be substituted by various nucleophiles.[2] However, specific, detailed experimental protocols and applications in drug development are not well-documented in the public domain.

Isomer Focus: 2-Bromo-2-methylpropan-1-amine Hydrobromide

In contrast to the limited data on this compound, its structural isomer, 2-Bromo-2-methylpropan-1-amine hydrobromide, has more extensive documentation, particularly regarding its synthesis and reactivity. This section provides a detailed technical overview of this isomer.

Chemical Identification and Properties

| Property | Value | Citation(s) |

| IUPAC Name | 2-Bromo-2-methylpropan-1-amine hydrobromide | [5][6] |

| CAS Number | 36565-68-1 | [5] |

| Molecular Formula | C₄H₁₁Br₂N | [5] |

| Molecular Weight | 232.95 g/mol | [5] |

| Physical Form | White to Yellow Solid | [5] |

Synthesis

A plausible synthetic route for 2-Bromo-2-methylpropan-1-amine is a modified Gabriel synthesis, which is effective for preparing primary amines from alkyl halides and avoids over-alkylation.[6]

Caption: Proposed synthetic pathway for 2-Bromo-2-methylpropan-1-amine hydrobromide.

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

-

To a solution of potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine

-

Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-2-methylpropan-1-amine.

Step 3: Formation of 2-Bromo-2-methylpropan-1-amine hydrobromide

-

Dissolve the crude amine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath and add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-Bromo-2-methylpropan-1-amine hydrobromide.

Reactivity and Experimental Protocols

2-Bromo-2-methylpropan-1-amine hydrobromide is a valuable building block in organic synthesis. The primary amine is nucleophilic, while the tertiary bromide is susceptible to nucleophilic substitution and elimination reactions.[7] This necessitates the use of protecting groups for selective transformations.

The hydrobromide salt requires neutralization before or during the protection reaction to free the amine for reaction.[7]

Caption: General workflow for amine protection and deprotection.

Experimental Protocol: N-Boc Protection This protocol is a representative example of amine protection.

-

Reaction Setup: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution at room temperature.

-

Addition of Boc Anhydride: Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Experimental Protocol: N-Boc Deprotection[7]

-

Reaction Setup: Dissolve the N-Boc protected 2-Bromo-2-methylpropan-1-amine (1.0 eq) in dichloromethane (B109758) (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.

The structure of 2-Bromo-2-methylpropan-1-amine favors intramolecular nucleophilic substitution to form 2,2-dimethylaziridine, a valuable synthetic intermediate.[8]

References

- 1. This compound | C4H10BrN | CID 426399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrobromide | 13892-97-2 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safe Handling of 1-bromo-2-methylpropan-2-amine and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for 1-bromo-2-methylpropan-2-amine, with a primary focus on its more commonly documented hydrobromide salt. Due to a scarcity of publicly available safety data for the free amine, this document extrapolates information from its hydrobromide form (CAS No. 13892-97-2), providing a robust framework for risk assessment and safe laboratory conduct.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications suggest that the compound can cause significant, though non-lethal, effects upon direct contact or inhalation.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information for its hydrobromide salt.

| Property | Value | Source |

| CAS Number | 13892-97-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₄H₁₀BrN · HBr | |

| Physical Form | Powder | Sigma-Aldrich[1] |

| Melting Point | 184-186 °C | Sigma-Aldrich[1] |

Exposure Controls and Personal Protection

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound or its salts should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on the identified hazards.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles causing serious eye irritation (H319). |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact that can lead to irritation (H315). |

| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental skin contact. |

| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Mitigates the risk of respiratory tract irritation (H335). |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for minimizing risk.

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear protective gloves, clothing, and eye/face protection.[1]

Storage

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the known hazards.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the inherent hazards of this compound hydrobromide and the corresponding safety precautions.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published in sources that also detail specific safety procedures. Researchers should develop their own standard operating procedures (SOPs) based on the information in this guide, incorporating a thorough risk assessment for their specific experimental setup.

Conclusion

While a comprehensive safety profile for this compound is yet to be established, the data available for its hydrobromide salt provides a solid foundation for ensuring laboratory safety. By understanding the primary hazards of skin, eye, and respiratory irritation, and by implementing robust engineering controls, appropriate personal protective equipment, and stringent safe handling practices, researchers can confidently and safely work with this compound in the pursuit of scientific advancement.

References

theoretical vs. experimental properties of 1-bromo-2-methylpropan-2-amine

Disclaimer: Direct experimental data for 1-bromo-2-methylpropan-2-amine is limited in publicly accessible literature. This guide synthesizes available data, computed theoretical properties, and established experimental protocols for structurally related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a halogenated primary amine. Its structure, featuring a neopentyl-like backbone, suggests potential utility as a building block in organic synthesis and medicinal chemistry. The presence of both a primary amine and a bromine atom on a sterically hindered frame provides unique reactivity.[1] This document outlines the theoretical and known experimental properties of its hydrobromide salt, proposes synthetic and analytical protocols, and discusses its potential toxicological profile based on related halogenated organic compounds.

Physicochemical Properties

Quantitative data for this compound and its common salt form are summarized below. Theoretical properties are derived from computational models.[2]

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | PubChem[2] |

| Molecular Weight | 152.03 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI Key | NONIANXHVMHSLE-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC(C)(CBr)N | PubChem[2] |

| XLogP3-AA (LogP) | 0.7 | PubChem[2] |

| Polar Surface Area | 26 Ų | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Table 2: Known Properties of this compound hydrobromide

| Property | Value | Source |

| CAS Number | 13892-97-2 | Sigma-Aldrich |

| Molecular Formula | C₄H₁₁Br₂N | Benchchem[1] |

| Molecular Weight | 232.95 g/mol | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

| Melting Point | 184-186 °C | Sigma-Aldrich |

Proposed Synthesis and Experimental Protocols

The synthesis of a sterically hindered primary amine like this compound can be challenging via direct amination due to competing elimination reactions and potential for over-alkylation. A plausible synthetic route is a modified Gabriel synthesis, which is a robust method for creating primary amines from alkyl halides.[3]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is a representative method adapted for the synthesis of the target compound's structural isomer and is applicable here.[3]

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

-

To a solution of potassium phthalimide (B116566) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (B1593978) (1.1 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Hydrazinolysis to Yield this compound

-

Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine (B178648) monohydrate (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the mixture and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a base, followed by extraction.

Analytical and Characterization Protocols

Characterization of the final product is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Experimental Protocol: Compound Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the bromine, and the amine protons. For the related compound 1-bromo-2-methylpropane (B43306), the proton ratio is 6:2:1.[4] A similar pattern would be expected here, with splitting patterns determined by adjacent protons.

-

¹³C NMR: The carbon NMR should reveal the number of unique carbon environments. For 1-bromo-2-methylpropane, three distinct carbon signals are observed.[4]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

-

Chromatography:

Potential Biological Activity and Toxicology

Signaling Pathways and Biological Interactions: There is no specific information in the literature regarding the interaction of this compound with biological signaling pathways. However, as a primary amine, it has the potential to interact with various biological targets, including enzymes and receptors, where amine functionalities are recognized. Its structural similarity to certain bioactive molecules could make it a candidate for screening in drug discovery programs.

Toxicological Profile: The toxicology of this specific compound has not been documented. However, it belongs to the class of halogenated organic compounds, many of which are known for their persistence and potential for bioaccumulation.[8]

-

General Toxicity: Brominated organic compounds, in particular, can exhibit moderate to high toxicity upon inhalation.[9] Their lipophilic nature can lead to accumulation in fatty tissues.[9]

-

Hazard Statements: The hydrobromide salt is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

-

Health Effects: Exposure to halogenated organic compounds has been linked to a range of adverse health effects, including neurological, endocrine, and reproductive issues.[10]

Given these potential risks, handling of this compound and its salts should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

While this compound is not a widely studied compound, its structure presents interesting possibilities for synthetic and medicinal chemistry. This guide provides a foundational understanding based on its computed properties, data from its hydrobromide salt, and established protocols for analogous compounds. Further experimental investigation is required to fully elucidate its chemical reactivity, physical properties, and biological activity. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

References

- 1. This compound hydrobromide | 13892-97-2 | Benchchem [benchchem.com]

- 2. This compound | C4H10BrN | CID 426399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Bromo-2-Methylpropan-2-Amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-methylpropan-2-amine in various organic solvents. In the absence of specific quantitative experimental data in publicly available literature, this guide synthesizes foundational principles of organic chemistry to predict solubility behavior. It outlines the key molecular features influencing solubility and presents a general experimental protocol for the quantitative determination of solubility using a gravimetric method. Furthermore, this document includes visualizations of the logical workflow for solubility prediction, the experimental procedure, and the intermolecular forces governing the dissolution process.

Introduction

This compound is a bifunctional organic molecule containing both a halogenated alkyl group and a primary amine. This unique structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications such as chemical synthesis, formulation development, and drug discovery. Understanding the solubility of this compound in different organic solvents is essential for its effective handling, purification, and application in these fields.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar intermolecular forces.[1][2] The molecule possesses both polar and non-polar characteristics. The primary amine group (-NH2) is capable of hydrogen bonding and dipole-dipole interactions, while the brominated tertiary butyl group contributes to van der Waals forces and has a weakly polar nature.[3][4][5]

Lower aliphatic amines are generally soluble in water and organic solvents like alcohols, ether, and benzene.[3] However, the solubility in water decreases as the size of the hydrophobic alkyl group increases.[3] Haloalkanes are typically soluble in organic solvents because the energy required to break the intermolecular forces in both the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][2][5]

Based on these principles, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol.[6] |

| Aprotic Polar | Acetone, Acetonitrile | Moderate to High | The polar nature of both the solute and solvent allows for favorable dipole-dipole interactions.[3] |

| Non-polar | Hexane, Toluene | Moderate | The non-polar alkyl portion of the molecule interacts favorably with non-polar solvents via London dispersion forces.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers can act as hydrogen bond acceptors for the amine protons, and the overall polarity is compatible.[3] |

| Halogenated | Dichloromethane, Chloroform | High | The "like dissolves like" principle is strong here due to the presence of a halogen in both solute and solvent.[4] |

Intermolecular Forces in Solution

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The key forces at play are:

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This is a significant interaction in protic solvents like alcohols.[6]

-

Dipole-Dipole Interactions: The C-Br and C-N bonds are polar, creating a net dipole moment in the molecule, which allows for electrostatic interactions with other polar molecules.[4]

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction between the non-polar alkyl portions of the solute and non-polar solvents.[2]

Experimental Protocol for Solubility Determination

A precise and quantitative determination of the solubility of this compound can be achieved using a standardized gravimetric method.[7][8]

Objective

To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the chosen solvent)

-

Drying oven or rotary evaporator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a round-bottom flask or evaporating dish).

-

Determine the mass of the container with the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas in a fume hood).

-

Once the solvent is removed, dry the container with the non-volatile residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.

-

Reweigh the container to determine the mass of the dissolved this compound.

-

Calculation of Solubility

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

-

Mass of dissolved amine = (Final weight of container + residue) - (Initial weight of empty container)

-

Volume of solvent used to dissolve the amine can be calculated from the mass of the solution and the density of the solvent. A simpler approach is to use the initial volume of the filtered aliquot.

-

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of filtered aliquot in mL) * 100

-

Visualizations

Logical Workflow for Solubility Prediction

Experimental Workflow for Solubility Determination

Conclusion

References

- 1. quora.com [quora.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. youtube.com [youtube.com]

- 6. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Correct CAS Number: 13892-97-2 Note: The CAS number 29590-34-7 provided in the topic query corresponds to a different chemical substance. All information herein pertains to 1-Bromo-2-methylpropan-2-amine hydrobromide, CAS 13892-97-2.

This technical guide provides a comprehensive overview of this compound hydrobromide, a halogenated organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on its structural isomers and related chemical principles to offer a thorough analysis.

Core Properties

This compound hydrobromide is a quaternary ammonium (B1175870) salt.[1] Its structure, containing both a bromine atom and an amine group, makes it a versatile building block in organic synthesis.[1] While some sources have erroneously described it as a liquid, its nature as a salt with a high melting point confirms its solid state at room temperature.

Physicochemical Properties

The known physicochemical properties of this compound hydrobromide are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13892-97-2 | [2][3][4] |

| Molecular Formula | C₄H₁₁Br₂N | [3] |

| Molecular Weight | 232.95 g/mol | [5] |

| Melting Point | 184-186 °C | [2] |

| Physical Form | Powder | [2] |

| Solubility | Slightly soluble in water; miscible with organic solvents like alcohol and ether. | [1] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound hydrobromide | [2] |

| Synonyms | 1-Bromo-2-methyl-2-propanamine hydrobromide (1:1), 2-Amino-1-bromo-2-methylpropane hydrobromide | [6] |

| InChI | InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H | [2] |

| InChIKey | SWSWNZVDRPLRSI-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(CBr)N.Br | [1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound hydrobromide are not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on general methodologies for similar compounds.

Proposed Synthetic Pathway

A likely synthetic route involves the bromination of the corresponding amino alcohol, 2-amino-2-methylpropan-1-ol, followed by the formation of the hydrobromide salt.

Experimental Protocols

Step 1: Synthesis of N-(1-Bromo-2-methylpropan-2-yl)phthalimide (Proposed)

This step involves the protection of the amine group of 2-amino-2-methylpropan-1-ol with phthalic anhydride, followed by bromination of the hydroxyl group.

-

Protection: 2-amino-2-methylpropan-1-ol is reacted with phthalic anhydride in a suitable solvent (e.g., toluene) with azeotropic removal of water to form N-(1-hydroxy-2-methylpropan-2-yl)phthalimide.

-

Bromination: The resulting N-protected amino alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) to replace the hydroxyl group with a bromine atom.

Step 2: Synthesis of this compound (Proposed)

The phthalimide (B116566) protecting group is removed to yield the free amine.

-

The N-(1-Bromo-2-methylpropan-2-yl)phthalimide is dissolved in ethanol.

-

Hydrazine monohydrate is added to the solution.

-

The mixture is refluxed for several hours, leading to the precipitation of phthalhydrazide.

-

After cooling, the precipitate is filtered off.

-

The filtrate is concentrated, and the free amine is isolated by extraction after basification.

Step 3: Formation of this compound hydrobromide (Proposed)

This protocol is adapted from the synthesis of β-bromoethylamine hydrobromide.[7]

-

The crude this compound is dissolved in a minimal amount of a suitable solvent, such as diethyl ether.

-

The solution is cooled in an ice bath.

-

A solution of hydrobromic acid in a miscible solvent (e.g., acetic acid or diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrobromide.

Characterization Workflow

The characterization of the final product would typically follow a standard analytical workflow to confirm its identity and purity.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene (B1212753) group adjacent to the bromine (singlet), and the amine protons (broad singlet). The chemical shifts would be influenced by the hydrobromide salt formation. |

| ¹³C NMR | Three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon, and one for the methylene carbon attached to the bromine. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching of the ammonium salt, C-H stretching and bending from the alkyl groups, and a C-Br stretching vibration in the fingerprint region (typically 500-750 cm⁻¹).[8] |

| Mass Spectrometry | The mass spectrum of the free base would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10] Fragmentation patterns would likely involve the loss of a bromine radical or cleavage of the C-C bonds. |

Potential Applications in Drug Development

There is no specific pharmacological data available for this compound hydrobromide. However, its structural motifs suggest potential areas for investigation in drug discovery.[11] It is considered a useful intermediate for the synthesis of neuroactive compounds.[1]

-

Scaffold for Novel Ligands: The neopentyl amine structure can serve as a bulky, lipophilic scaffold for synthesizing novel ligands targeting various receptors.[11]

-

Enzyme Inhibitors: Derivatives of primary amines are often explored as potential enzyme inhibitors.[11]

-

Versatile Chemical Intermediate: The presence of both a primary amine and a bromine atom allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.[1]

Hypothetical Pharmacological Investigation Workflow

A logical workflow for the initial pharmacological screening of this compound hydrobromide and its derivatives is outlined below.

Safety and Handling

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier and perform a thorough risk assessment before handling.

Conclusion

This compound hydrobromide is a chemical with limited documented research. This guide has provided its correct IUPAC nomenclature and compiled the available physicochemical data, while also presenting a plausible and detailed synthetic protocol and predicted characterization data. The presence of two reactive functional groups in a sterically hindered arrangement makes it an interesting building block for synthetic chemistry and presents opportunities for developing compounds with unique pharmacological profiles. Further experimental work is required to fully elucidate its properties and potential applications.

References

- 1. This compound hydrobromide | 13892-97-2 | Benchchem [benchchem.com]

- 2. This compound hydrobromide | 13892-97-2 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound--hydrogen bromide (1/1) | C4H11Br2N | CID 13908054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Bromo-2-methylpropane(78-77-3) 1H NMR spectrum [chemicalbook.com]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-bromo-2-methylpropan-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-bromo-2-methylpropan-2-amine is a bifunctional organic molecule containing a primary amine and a neopentyl-type primary bromide. Due to significant steric hindrance from the adjacent quaternary carbon, its utility in conventional bimolecular nucleophilic substitution (SN2) reactions is severely limited. However, its structure is well-suited for intramolecular cyclization to form the strained three-membered heterocycle, 2,2-dimethylaziridine (B1330147), a valuable synthetic intermediate. This document provides a comprehensive overview of the plausible synthesis of this compound, its primary application in the synthesis of 2,2-dimethylaziridine, and the inherent challenges in its broader synthetic use. Detailed experimental protocols and visual diagrams are provided to guide researchers in its potential applications.

Introduction

This compound possesses two key functional groups: a nucleophilic primary amine and a carbon bearing a primary bromine atom. The bromine is positioned on a neopentyl-like framework, which is notorious for its extremely low reactivity in SN2 reactions due to steric hindrance. SN1 reactions are also disfavored due to the instability of the resulting primary carbocation, which would be prone to rearrangement. Consequently, the most promising synthetic application of this molecule is in intramolecular reactions, where the proximity of the reacting centers can overcome the high activation energy of an analogous intermolecular process. The primary application detailed herein is its use as a precursor for 2,2-dimethylaziridine via intramolecular cyclization.

Proposed Synthesis of this compound

Application Notes and Protocols: Reaction of 1-Bromo-2-methylpropan-2-amine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reaction of 1-bromo-2-methylpropan-2-amine and its structural isomer with primary amines. Due to the limited direct experimental data on this compound, this note extensively references the well-documented reactions of its isomer, 2-bromo-2-methylpropan-1-amine. The reaction of this isomer is understood to proceed through a strained, highly reactive azetidinium intermediate. This pathway offers a versatile method for synthesizing sterically hindered vicinal diamines, which are valuable scaffolds in medicinal chemistry.

Introduction

The reaction between haloamines and primary amines is a fundamental method for constructing carbon-nitrogen bonds. In the case of sterically hindered haloamines like this compound, a direct S(_N)2 reaction is often disfavored. The structural isomer, 2-bromo-2-methylpropan-1-amine, provides a clear example of an alternative reaction pathway involving intramolecular cyclization to form a reactive intermediate.[1][2] This intermediate is subsequently opened by a nucleophilic primary amine to yield the desired N-substituted diamine. The resulting 1,2-diamine motifs are prevalent in numerous biologically active compounds and are key components in the development of novel therapeutics and catalysts.[3][4]

Reaction Mechanism

The reaction of this compound with a primary amine is proposed to proceed through a mechanism analogous to its isomer, 2-bromo-2-methylpropan-1-amine.[1] The key steps are:

-

Intramolecular Cyclization: In the presence of a base (often an excess of the primary amine), the amino group of this compound is deprotonated. The resulting free amine acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a strained, three-membered aziridinium (B1262131) ion intermediate.

-

Nucleophilic Ring-Opening: The primary amine in the reaction mixture then acts as an external nucleophile, attacking one of the carbon atoms of the strained aziridinium ring. This leads to the ring-opening and formation of the final N-substituted 2-methylpropane-1,2-diamine product.

References

Application Notes and Protocols: 1-Bromo-2-methylpropan-2-amine in Medicinal Chemistry

A Note on Available Data: Comprehensive scientific literature and chemical databases contain limited specific, documented applications of 1-bromo-2-methylpropan-2-amine as a precursor in medicinal chemistry. Much of the available information pertains to its structural isomer, 2-bromo-2-methylpropan-1-amine, and provides a prospective outlook on its potential, yet currently unreported, applications. The following application notes and protocols are based on the theoretical reactivity of its functional groups and generalized synthetic methodologies.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a primary alkyl bromide. The presence of these two functional groups on a compact neopentyl-like scaffold suggests its potential as a versatile building block in the synthesis of novel chemical entities for drug discovery. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and substitution reactions, while the primary bromide allows for the introduction of various functionalities through nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrobromide salt is provided below.

| Property | This compound | This compound hydrobromide |

| Molecular Formula | C4H10BrN[1] | C4H11Br2N[2] |

| Molecular Weight | 152.03 g/mol [1] | 232.95 g/mol [2] |

| CAS Number | 99187-35-6[1] | 13892-97-2[3] |

| Appearance | Not specified | Powder[2][3] |

| Melting Point | Not specified | 184-186 °C[3] |

| Boiling Point | Not specified | 145.7°C at 760 mmHg (Predicted)[2] |

| Density | Not specified | 1.363 g/cm3 (Predicted)[2] |

| IUPAC Name | This compound[1] | This compound;hydrobromide[2] |

Potential Applications in Medicinal Chemistry

While specific examples are scarce, the structural motifs present in this compound suggest its utility in the following areas:

-

Scaffold for Novel Ligands: The tert-butylamine (B42293) moiety can serve as a bulky, lipophilic scaffold for the synthesis of novel ligands targeting various receptors. The bromine atom provides a reactive site for further functionalization through cross-coupling or substitution reactions, allowing for the exploration of structure-activity relationships (SAR).

-

Precursor for Heterocyclic Synthesis: The presence of both a primary amine and a primary bromide in the same molecule makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization could, in principle, lead to the formation of strained ring systems like azetidines, which are valuable intermediates in medicinal chemistry.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the use of this compound in synthetic chemistry. These protocols are based on established methodologies for similar bifunctional compounds.

4.1. General Workflow for Amine Protection and Subsequent Functionalization

To achieve selective functionalization at either the amine or the bromide, a protection strategy is often necessary. The following workflow outlines a general approach.

Caption: General workflow for the selective functionalization of this compound.

4.2. Protocol for N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

-

Materials:

-

This compound hydrobromide

-

Di-tert-butyl dicarbonate (B1257347) (Boc)2O

-

Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

-

Procedure:

-

Dissolve this compound hydrobromide (1.0 eq) in the chosen solvent.

-

Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) to neutralize the hydrobromide salt and liberate the free amine.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

-

4.3. Protocol for N-Boc Deprotection

-

Materials:

-

N-Boc protected this compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in DCM.

-

Add an excess of TFA (5-10 eq) or a solution of HCl in dioxane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a base.

-

Hypothetical Signaling Pathway Involvement

Given the lack of specific drugs developed from this precursor, a specific signaling pathway cannot be detailed. However, if this compound were used to synthesize a G-protein coupled receptor (GPCR) ligand, the general signaling cascade could be represented as follows.

Caption: A generalized GPCR signaling pathway potentially modulated by a ligand synthesized from the precursor.

Conclusion

This compound represents a potentially useful, yet underexplored, building block for medicinal chemistry. Its bifunctional nature allows for diverse synthetic manipulations to generate novel molecular scaffolds. Further research is required to fully elucidate its practical applications in the synthesis of pharmacologically active compounds. The protocols and workflows provided herein offer a foundational guide for researchers interested in exploring the synthetic utility of this compound.

References

Application Notes and Protocols for N-Alkylation Using 1-bromo-2-methylpropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The direct alkylation of amines with alkyl halides is a common strategy. However, when employing sterically hindered alkyl halides, such as derivatives of 1-bromo-2-methylpropane (B43306) (e.g., neopentyl bromide), traditional nucleophilic substitution (Sₙ2) reactions are often sluggish and inefficient due to the steric bulk impeding the backside attack of the nucleophile.

This document provides detailed application notes and experimental protocols for the successful N-alkylation of amines using a sterically hindered primary alkyl bromide, exemplified by neopentyl bromide (1-bromo-2,2-dimethylpropane). Given the significant steric hindrance, conventional methods are often supplanted by modern catalytic approaches, namely Nickel-Catalyzed Cross-Electrophile Coupling and Palladium-Catalyzed Buchwald-Hartwig Amination. These methods offer milder reaction conditions and broader substrate scope, enabling the synthesis of previously challenging N-alkylated products.

Challenges with Sterically Hindered Alkyl Halides

Direct Sₙ2 reactions involving neopentyl-type halides are notoriously slow. The bulky tert-butyl group adjacent to the carbon bearing the halogen effectively shields it from nucleophilic attack. This steric hindrance can lead to competing elimination reactions or require harsh reaction conditions that are incompatible with many functional groups.

Recommended Catalytic Approaches

To overcome the inherent low reactivity of sterically hindered primary alkyl halides in N-alkylation, the use of transition metal catalysis is highly recommended. Nickel and palladium catalysts, in conjunction with specific ligands, have proven to be highly effective.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel catalysis offers a cost-effective and highly reactive platform for the amination of challenging alkyl halides. These reactions typically involve a nickel precatalyst, a ligand, a base, and a suitable solvent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The development of specialized bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of a wide range of amines with sterically hindered alkyl halides.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with a sterically hindered primary alkyl bromide using catalytic methods.

| Entry | Amine Substrate | Alkyl Halide | Catalytic System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Neopentyl bromide | Ni(OAc)₂/d-Mebpy | 4,4'-dimethyl-2,2'-bipyridine | DBU | DMF:THF (2:1) | 85 | 12 | 75-85 |

| 2 | Morpholine | Neopentyl bromide | NiCl₂(DME) | SIPr·HCl | NaOtBu | 2-Me-THF | 80 | 12 | 80-90 |

| 3 | Benzylamine | Neopentyl bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100 | 16 | 70-80 |